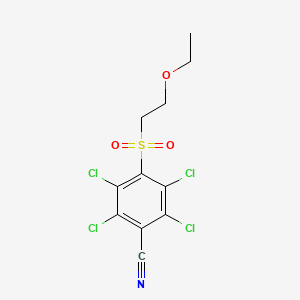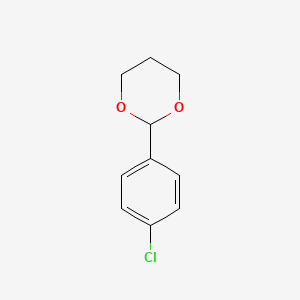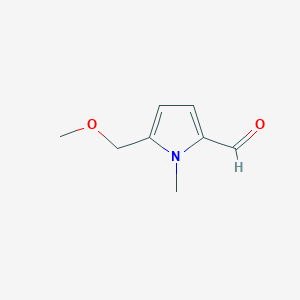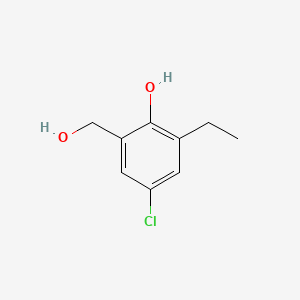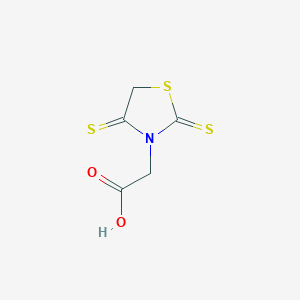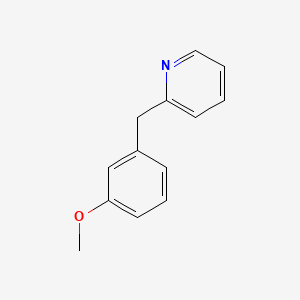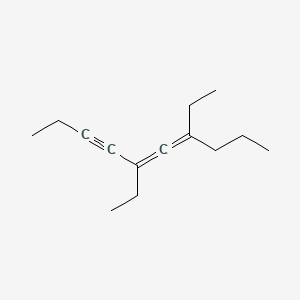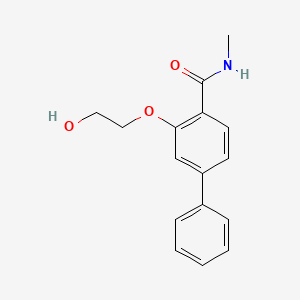![molecular formula C18H10BrF6N5O2 B13954703 3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide](/img/structure/B13954703.png)
3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide is a complex organic compound characterized by the presence of trifluoromethyl, bromo, and tetrazolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide typically involves multiple steps:
Formation of the 3,5-Bis-trifluoromethyl-phenyl group: This can be achieved through the reaction of 3,5-bis(trifluoromethyl)aniline with appropriate reagents.
Introduction of the bromo and tetrazolyl groups:
Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The bromo and trifluoromethyl groups can participate in substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of advanced materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and bromo groups may enhance the compound’s binding affinity and specificity, while the tetrazolyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)phenylboronic acid: This compound shares the trifluoromethyl groups but lacks the bromo and tetrazolyl functionalities.
3,4’-Bis(trifluoromethyl)benzanilide: Similar in having trifluoromethyl groups but differs in the overall structure and functional groups.
Uniqueness
3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide is unique due to the combination of trifluoromethyl, bromo, and tetrazolyl groups in a single molecule. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C18H10BrF6N5O2 |
|---|---|
Peso molecular |
522.2 g/mol |
Nombre IUPAC |
3-[3,5-bis(trifluoromethyl)phenyl]-N-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-oxopropanamide |
InChI |
InChI=1S/C18H10BrF6N5O2/c19-11-1-2-13(12(6-11)16-27-29-30-28-16)26-15(32)7-14(31)8-3-9(17(20,21)22)5-10(4-8)18(23,24)25/h1-6H,7H2,(H,26,32)(H,27,28,29,30) |
Clave InChI |
UYFNGIHWXFYURC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)C2=NNN=N2)NC(=O)CC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


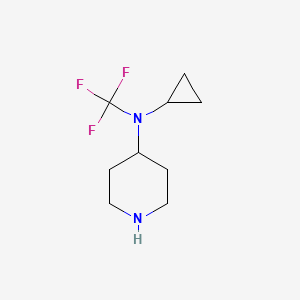

![2-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13954641.png)

